molecular formula C15H16N2O4 B2802243 2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid CAS No. 1286713-58-3

2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid

Cat. No.: B2802243
CAS No.: 1286713-58-3
M. Wt: 288.303
InChI Key: MBFROVQQNLTAGZ-UHFFFAOYSA-N
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Description

2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid is an organic compound with a complex structure that includes a pyridazine ring, an ethoxyphenyl group, and a propanoic acid moiety

Scientific Research Applications

2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its potential biological activity. Given its structure, it might interact with various biological targets, but without specific studies, it’s difficult to predict its exact mechanism of action .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Further studies could also aim to elucidate its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid typically involves multiple steps. One common method starts with the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the pyridazine ring structure. The final step involves the hydrolysis of the ester group to form the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid
  • 2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid
  • 2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid

Uniqueness

2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-21-12-6-4-11(5-7-12)13-8-9-14(18)17(16-13)10(2)15(19)20/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFROVQQNLTAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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